Methyl 2-phenylaziridine-1-carboxylate

Description

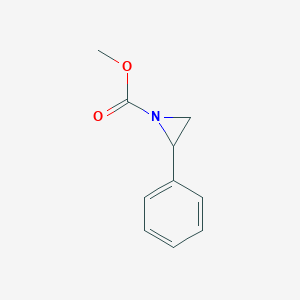

Methyl 2-phenylaziridine-1-carboxylate is a specialized organic compound featuring a strained aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) substituted with a phenyl group and a methyl ester moiety. This structure confers unique reactivity, particularly in ring-opening reactions, which are valuable in synthetic organic chemistry and pharmaceutical applications. The ester group enhances solubility in organic solvents, while the phenyl group contributes to steric and electronic effects, influencing both stability and reactivity.

The compound’s crystal structure and stereochemical properties can be analyzed using crystallographic software like SHELX, which is widely employed for small-molecule refinement and structure determination . Its synthesis typically involves cyclization of β-amino esters or aziridine ring formation via nitrene intermediates, though specific protocols depend on target derivatives and functionalization.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl 2-phenylaziridine-1-carboxylate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)11-7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

CUMHWPYQMBRJSI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CC1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylaziridine-1-carboxylate typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-phenylaziridine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring Opening: This is a common reaction where nucleophiles attack the aziridine ring, leading to ring opening and the formation of different products.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.

Substitution Reactions: Substitution at the aziridine nitrogen or carbon atoms can be achieved using various electrophiles and nucleophiles.

Common Reagents and Conditions:

Nucleophilic Ring Opening: Reagents such as amines, thiols, and alcohols are commonly used under mild acidic or basic conditions.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Nucleophilic Ring Opening: Produces β-amino esters, β-thio esters, or β-hydroxy esters depending on the nucleophile used.

Oxidation: Forms oxaziridines.

Reduction: Yields primary or secondary amines.

Scientific Research Applications

Methyl 2-phenylaziridine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenylaziridine-1-carboxylate primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in various synthetic applications to form new bonds and create complex structures .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-phenylaziridine-1-carboxylate belongs to the broader class of methyl esters and aziridine derivatives. Key structural analogs include:

The aziridine ring in this compound introduces significant ring strain (≈27 kcal/mol), making it more reactive than non-strained esters like methyl salicylate. In contrast, diterpene-derived esters (e.g., sandaracopimaric acid methyl ester) exhibit stability due to bulky hydrocarbon frameworks .

Physical and Chemical Properties

Data inferred from comparable methyl esters (Table 3 in and ):

The compound’s low thermal stability compared to diterpene esters is attributed to the labile aziridine ring. Its solubility aligns with polar solvents like DMF or DMSO, unlike hydrophobic analogs such as sandaracopimaric acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.